1-(2-bromophenyl)-1H-pyrrole-2,5-dione

Übersicht

Beschreibung

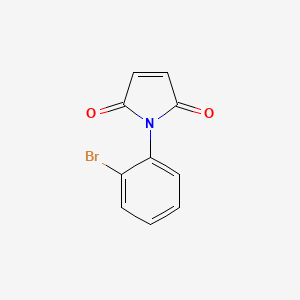

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione is a heterocyclic organic compound featuring a bromophenyl group attached to a pyrrole-2,5-dione ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-bromobenzaldehyde with maleimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Maleimide Core

The maleimide ring undergoes nucleophilic attacks due to its α,β-unsaturated carbonyl system. Key reactions include:

Amine Addition

Reaction with primary amines (e.g., methylamine) yields succinimide derivatives through Michael addition. For example:

This reaction typically occurs in polar aprotic solvents (e.g., DMF) at 25–60°C.

Thiol Conjugation

Thiols (e.g., cysteine analogs) selectively attack the maleimide’s β-carbon, forming stable thioether adducts. This reaction is pH-dependent, favoring slightly basic conditions (pH 7.0–8.5).

Bromine-Directed Reactions

The bromine atom on the phenyl ring enables cross-coupling and substitution:

Suzuki-Miyaura Coupling

The 2-bromophenyl group participates in palladium-catalyzed coupling with boronic acids. For example:

Reaction conditions: 1 mol% Pd catalyst, KCO base, toluene/water (3:1), 80°C, 12–24 h .

Nucleophilic Aromatic Substitution

Electron-rich nucleophiles (e.g., amines, alkoxides) displace bromine under thermal or catalytic conditions. For instance, reaction with morpholine in DMSO at 120°C yields 2-morpholinophenyl derivatives .

Cycloaddition Reactions

The maleimide core participates in [4+2] Diels-Alder reactions with dienes (e.g., anthracene, furan derivatives). Key parameters:

| Diene | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Anthrone | Toluene, 20°C, 14 h | Endo-adduct with bridged bicyclic structure | 85–91 | |

| 1,3-Cyclopentadiene | DCM, rt, 6 h | Exo-adduct with cis configuration | 78 |

Redox Transformations

Reduction

Sodium borohydride selectively reduces the maleimide’s double bond, forming 1-(2-bromophenyl)pyrrolidine-2,5-dione. Catalytic hydrogenation (H, Pd/C) achieves similar results but may partially debrominate the aromatic ring.

Oxidation

Strong oxidants (e.g., KMnO) convert the maleimide to a dicarboxylic acid derivative, though this reaction is rarely utilized due to competing bromine oxidation.

Polymerization and Crosslinking

Under radical initiation (AIBN, 70°C), the maleimide undergoes homopolymerization via a chain-growth mechanism. Copolymerization with styrene or acrylates produces thermally stable resins with T > 200°C .

Wissenschaftliche Forschungsanwendungen

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes

Wirkmechanismus

The mechanism of action of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

- 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione

- 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione

Comparison: 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Biologische Aktivität

1-(2-bromophenyl)-1H-pyrrole-2,5-dione, also known as Br-PPD, is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a bromophenyl group and two carbonyl groups, which contribute to its unique reactivity and potential therapeutic applications. Research into its biological activity has revealed promising antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₆BrNO₂. The presence of the bromine atom enhances its electrophilic character, making it a valuable intermediate in organic synthesis and a candidate for drug development.

Biological Activities

1. Antimicrobial Properties

Br-PPD and its derivatives have shown significant antimicrobial activity against various bacterial strains. For instance, certain derivatives have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives range from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

2. Anti-inflammatory Effects

Research indicates that Br-PPD exhibits anti-inflammatory properties. Derivatives of pyrrole-2,5-dione have been shown to inhibit the production of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs), suggesting their potential as anti-inflammatory agents .

3. Anticancer Activity

Br-PPD has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116 and SW-620). The compound's mechanism may involve interaction with specific molecular targets such as growth factor receptors .

The biological activity of Br-PPD is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction may lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in the observed biological effects .

Case Studies

Several studies have explored the biological activity of Br-PPD:

- Anticancer Study : A study indicated that derivatives of pyrrole-2,5-dione could form stable complexes with ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), highlighting their potential as targeted anticancer therapies .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various pyrrole derivatives, including Br-PPD. The results showed substantial inhibition against multiple bacterial strains, supporting its use in developing new antibacterial agents .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHZEDRPKCLGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351789 | |

| Record name | 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36817-47-7 | |

| Record name | 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.